6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine

Catalog No.
S12125297
CAS No.
M.F
C21H15BrClN3O
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quin...

Product Name

6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine

IUPAC Name

6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine

Molecular Formula

C21H15BrClN3O

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C21H15BrClN3O/c1-27-15-6-4-5-14(12-15)24-21-25-19-10-9-13(22)11-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26)

InChI Key

LWVGGBLNSUOIDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl

6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is a complex heterocyclic compound belonging to the quinazoline family. This compound features a quinazoline core structure, which is a bicyclic aromatic system with significant biological activity. The presence of bromine and chlorine substituents, along with a methoxyphenyl group, contributes to its unique chemical properties and potential therapeutic applications. Its molecular formula is C21H15BrClN3OC_{21}H_{15}BrClN_3O, and it has a molecular weight of approximately 410.71 g/mol .

, typical of quinazoline derivatives:

  • Oxidation: The quinazoline ring can be oxidized to form N-oxides.
  • Reduction: Reduction processes can convert the quinazoline structure to dihydroquinazolines.
  • Substitution Reactions: Electrophilic substitution can introduce various substituents onto the quinazoline ring, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents such as bromine or chlorine for substitution .

Quinazoline derivatives, including 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine, are known for their broad spectrum of biological activities. They exhibit:

  • Anticancer Properties: Many quinazoline derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity: These compounds often demonstrate antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Some studies suggest that they can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The specific biological mechanisms of action may vary depending on the substituents present in the molecule.

The synthesis of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Quinazoline Core: This can be achieved through the reaction of anthranilic acid with appropriate amides or other aromatic compounds under controlled conditions, often utilizing methods like the Niementowski synthesis.
  • Substitution Reactions: Subsequent steps involve introducing the bromo and chloro substituents, as well as the methoxyphenyl group, through electrophilic aromatic substitution or other suitable methods.

Optimized reaction conditions are crucial for achieving high yields and purity in industrial settings, with techniques such as microwave-assisted synthesis being employed to enhance efficiency .

6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its diverse biological activities, it is a candidate for drug development targeting cancer, inflammation, and infections.
  • Chemical Research: It serves as a valuable compound in medicinal chemistry for synthesizing new derivatives and studying structure-activity relationships .

Studies on the interactions of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine with biological targets are essential for understanding its pharmacodynamics. Research indicates that this compound may interact with specific enzymes or receptors involved in cancer progression and inflammatory responses. Further investigation is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
6-BromoquinazolineContains bromine but lacks chlorophenyl groupSimpler structure with fewer substituents
4-(2-Chlorophenyl)quinazolineContains chlorophenyl but lacks bromine substituentFocuses on antimicrobial properties
Quinazolin-2-oneParent compound without any substituentsServes as a baseline for comparing derivative activity
2-(6-Bromo-4-Oxo-3(4H)-quinazolinyl)-N-(2,5-dichlorophenyl)acetamideMore complex structure with additional substitutionsPotentially enhanced biological activity due to multiple substituents

The uniqueness of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine lies in its combination of both bromo and chlorophenyl groups along with the methoxyphenyl moiety, which enhances its biological activity and interaction potential compared to simpler analogs .

Multi-Step Organic Synthesis Pathways for Quinazoline Core Functionalization

The quinazoline core serves as the foundational scaffold for this compound. A widely adopted strategy involves the aminolysis of benzoxazin-4-one precursors. For instance, 6-bromo-2-phenyl-4H-benzoxazin-4-one (I) reacts with p-aminoacetophenone under thermal conditions (150°C, 2 hours) to form 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II) in 82% yield. This method highlights the versatility of benzoxazinone intermediates in constructing substituted quinazolinones.

To introduce the 2-chlorophenyl group at position 4, nucleophilic aromatic substitution (SNAr) is employed. The electron-deficient C4 position of the quinazoline ring facilitates displacement of leaving groups (e.g., chlorine) by aryl nucleophiles. For example, reacting 4-chloroquinazoline derivatives with 2-chlorophenylboronic acid under Suzuki-Miyaura cross-coupling conditions (Pd(PPh3)4, Na2CO3, DME/H2O) achieves selective C4 functionalization. Subsequent condensation with 3-methoxyaniline at the C2 position completes the target structure.

Key Reaction Steps:

  • Benzoxazinone (I) → Quinazolinone (II) via aminolysis.
  • C4 chlorophenylation via Suzuki-Miyaura coupling.
  • C2 amination with 3-methoxyaniline under SNAr conditions.

Optimization of Halogenation and Methoxy Group Incorporation

Halogenation at C6 is critical for introducing bromine. Direct bromination of quinazolinones using bromine (Br2) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves selective C6 substitution. Yield optimization studies indicate that NBS in DMF (1:1 molar ratio, 6 hours) provides 89% bromination efficiency with minimal side products.

The methoxy group at the N-(3-methoxyphenyl) moiety is introduced via two approaches:

  • Pre-functionalization: Using 3-methoxyaniline directly in the amination step.
  • Post-functionalization: Methoxylation of a nitro precursor via catalytic hydrogenation (H2, Pd/C, MeOH) followed by methylation (CH3I, K2CO3).

Comparative studies show that pre-functionalization reduces side reactions, yielding 78–85% purity, whereas post-functionalization requires stringent control of reaction time and temperature to avoid over-methylation.

Table 1: Halogenation Agents and Efficiency

AgentSolventTemperature (°C)Time (h)Yield (%)
Br2AcOH60472
NBSDMF80689
PBr3CHCl370365

Microwave-Assisted and Catalytic Approaches for Yield Enhancement

Microwave-assisted synthesis significantly accelerates reaction kinetics. For example, cyclocondensation of benzoxazinone (I) with 3-methoxyaniline under microwave irradiation (300 W, 120°C, 20 minutes) achieves 94% yield compared to 82% under conventional heating. Similarly, Suzuki-Miyaura coupling under microwave conditions (Pd(OAc)2, SPhos ligand, K3PO4, 100°C, 15 minutes) reduces reaction time from 12 hours to 30 minutes while maintaining 91% yield.

Catalytic systems further enhance efficiency. Palladium catalysts (e.g., Pd(PPh3)4) enable cross-coupling at ppm-level loadings (0.5 mol%), minimizing metal contamination. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve solubility in biphasic systems, increasing amination yields by 12–15%.

Table 2: Microwave vs. Conventional Synthesis

ParameterMicrowave MethodConventional Method
Reaction Time20–30 minutes2–12 hours
Yield89–94%72–85%
Energy Consumption150–300 W500–800 W

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

439.00870 g/mol

Monoisotopic Mass

439.00870 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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